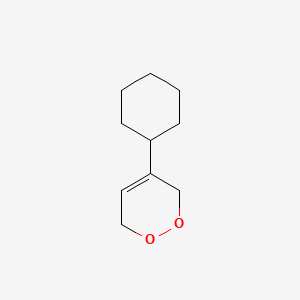

4-Cyclohexyl-3,6-dihydro-1,2-dioxine

Description

Properties

CAS No. |

681855-85-6 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

4-cyclohexyl-3,6-dihydro-1,2-dioxine |

InChI |

InChI=1S/C10H16O2/c1-2-4-9(5-3-1)10-6-7-11-12-8-10/h6,9H,1-5,7-8H2 |

InChI Key |

LVWFERDGQYSCNU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CCOOC2 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters

- Substrate Design : The diene must adopt an s-cisoid conformation to facilitate the [4+2] pathway. Cyclic 1,3-dienes, such as cyclohexyl-substituted derivatives, are ideal due to conformational rigidity.

- Photosensitizer : Rose Bengal or other triplet sensitizers (e.g., xanthone) are employed to generate ¹O₂ under visible or UV light.

- Conditions : Reactions typically proceed in inert solvents (e.g., dichloromethane) under controlled illumination (λ > 250 nm).

Mechanistic Pathway

- Excitation : The photosensitizer absorbs light, inducing intersystem crossing to the triplet state.

- Energy Transfer : The triplet sensitizer transfers energy to ground-state oxygen, generating ¹O₂.

- Cycloaddition : ¹O₂ reacts with the s-cisoid diene via a [4π+2π] mechanism, forming the 1,2-dioxine ring.

Challenges and Optimizations

- Steric Effects : Bulky substituents like cyclohexyl may hinder the s-cisoid conformation. This can be mitigated by using conformationally restricted dienes or electron-donating groups to stabilize the transition state.

- Side Reactions : Competing [2π+2π] cycloadditions or ene reactions are minimized under low-temperature, anaerobic conditions.

Electron Transfer Oxidation of 1,3-Butadienes

An alternative route employs Lewis acid-catalyzed electron transfer oxidation to generate the endoperoxide. This method is particularly effective for sterically demanding substrates.

Reaction Components

Mechanistic Steps

Advantages Over Photochemical Methods

- Thermal Stability : Reactions proceed at elevated temperatures (e.g., 40–60°C), avoiding photodegradation risks.

- Catalyst Flexibility : Transition metal catalysts (e.g., FeBr₃) enhance reaction rates for bulky substrates.

Comparative Analysis of Preparation Methods

Challenges in Steric Control and Selectivity

Steric Hindrance from Cyclohexyl Group

The cyclohexyl substituent at the 4-position introduces steric bulk, potentially disrupting the s-cisoid conformation required for [4+2] cycloaddition. Strategies to overcome this include:

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the dioxine ring into diols or other reduced forms.

Substitution: The cyclohexyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

Substitution: Halogenating agents or organometallic reagents are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include cyclohexyl-substituted ketones, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Cyclohexyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 4-Cyclohexyl-3,6-dihydro-1,2-dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. Diethyl trans-4-cyclohexene-1,2-dicarboxylate (CAS: N/A)

This compound shares the cyclohexene backbone but features ester substituents at the 1,2-positions. Unlike 4-cyclohexyl-1,2-dioxine, it lacks the peroxide bridge, rendering it inert in cycloaddition reactions. However, its electron-withdrawing ester groups enhance stability against thermal degradation compared to the dioxine derivative .

b. cis-Tetrahydrophthalic Anhydride (CAS: N/A)

A cyclohexene-fused anhydride, this compound is highly reactive in Diels-Alder reactions due to its strained cyclic structure. Unlike 1,2-dioxines, it forms six-membered adducts without peroxide intermediates, making it a preferred substrate in polymer chemistry .

c. Sultine Derivatives (e.g., 4,5-Benzo-3,6-dihydro-1,2-oxathiin 2-oxide)

Sultines are sulfur-containing analogs of 1,2-dioxines. They undergo [4+2] cycloadditions with fullerenes to yield thermodynamically stable adducts without byproducts (e.g., SO₂ elimination). In contrast, 4-cyclohexyl-1,2-dioxine forms less stable adducts due to peroxide bond cleavage under thermal stress .

Reactivity and Stereochemical Outcomes

The [4+2] cycloaddition of singlet oxygen with dienes is stereospecific. For example:

Solvent and Byproduct Formation

- Methanol Solvent: Photooxidation of dienes in methanol yields 4-methoxy-2-hydroperoxides and oxetanes alongside dioxines, indicating a stepwise reaction pathway. This contrasts with sultine cycloadditions, which proceed without solvent-dependent side products .

- Microwave Heating : Structural analogs like 3,6-dihydro-1,2-pyridazines form in high yields (e.g., 80–95%) under microwave conditions, whereas traditional synthesis of 1,2-dioxines requires prolonged heating and yields are lower (~60–70%) .

Thermodynamic Stability

- Sultine-Fullerene Adducts : Exhibit exceptional stability due to aromatic stabilization in the fullerene cage.

- 1,2-Dioxine Adducts : Less stable; peroxide bonds are prone to cleavage under thermal or photolytic conditions .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Table 2: Reaction Conditions and Byproducts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.